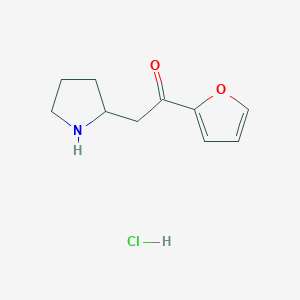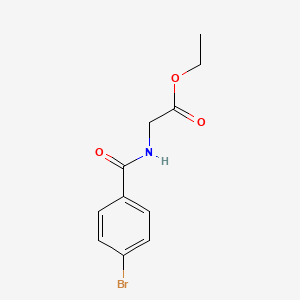![molecular formula C16H11FN2O4 B2664868 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one CAS No. 294853-55-7](/img/structure/B2664868.png)
4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one” is a chemical compound with the CAS Number: 294853-55-7 . It has a molecular weight of 314.27 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H11FN2O4/c17-11-5-3-4-10 (8-11)9-18-14-12-6-1-2-7-13 (12)23-16 (20)15 (14)19 (21)22/h1-8,18H,9H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H11FN2O4 and a molecular weight of 314.27 . It is stored at a temperature between 28 C .Applications De Recherche Scientifique
Bioinorganic Chemistry Applications
Research by Aiyelabola et al. (2017) focused on the synthesis and characterization of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, revealing their potential in antimicrobial and cytotoxic activities. The study highlights the compound's ability to act as a ligand in coordination complexes, offering insights into its application in developing antimicrobial and anticancer agents (Aiyelabola et al., 2017).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of nitrobenzyl compounds, including those similar to "4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one," have been explored for their potential in inhibiting nucleoside transport, as demonstrated by Tromp et al. (2004). This research points to the compound's relevance in designing inhibitors for the nucleoside transport protein, with implications for oral absorption and CNS penetration improvements (Tromp et al., 2004).
Photochemistry Applications
Matsumoto et al. (2009) investigated the use of photolabile protecting groups bonded to aminopropyl silica-gel beads, showcasing the compound's utility in photochemistry. The study illustrates its application in developing photolabile protecting groups for amino groups, facilitating their deprotection under UV irradiation, which could be significant in biochemical and pharmaceutical research (Matsumoto et al., 2009).
Synthetic Chemistry Applications
In synthetic chemistry, compounds related to "this compound" have been utilized in solid-phase synthesis strategies and chemical modifications. For instance, Kilburn et al. (2000) described the solid-phase synthesis of substituted 2-aminomethylbenzimidazoles, highlighting the compound's role in innovative synthetic methodologies for generating diverse chemical libraries (Kilburn et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(3-fluorophenyl)methylamino]-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4/c17-11-5-3-4-10(8-11)9-18-14-12-6-1-2-7-13(12)23-16(20)15(14)19(21)22/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGHXDFPRNYDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-bromophenyl)-5-(2-chloro-4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2664785.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2664790.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2664797.png)

![5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2664803.png)

![(E)-2-(3-Bromophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2664805.png)
![3-[[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2664806.png)
![2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2664807.png)
